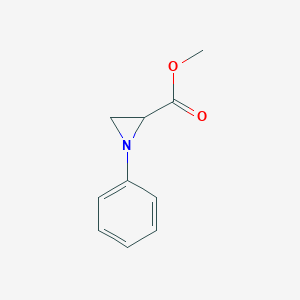![molecular formula C13H15NO4 B12574921 Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate CAS No. 192434-54-1](/img/structure/B12574921.png)
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a cyano group, a hydroxy group, and an ethoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 5-[cyano(hydroxy)methyl]-2-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of Ethyl 5-[cyano(carbonyl)methyl]-2-ethoxybenzoate.
Reduction: Formation of Ethyl 5-[amino(hydroxy)methyl]-2-ethoxybenzoate.
Substitution: Formation of Ethyl 5-[cyano(hydroxy)methyl]-2-alkoxybenzoate with different alkoxy groups.
Applications De Recherche Scientifique
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate can be compared with other similar compounds such as:
Ethyl 5-[cyano(hydroxy)methyl]-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-[cyano(hydroxy)methyl]-2-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.
Ethyl 5-[cyano(hydroxy)methyl]-2-butoxybenzoate: Similar structure but with a butoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
192434-54-1 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12-6-5-9(11(15)8-14)7-10(12)13(16)18-4-2/h5-7,11,15H,3-4H2,1-2H3 |
Clé InChI |
CPBAVXGJFHQKAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C#N)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


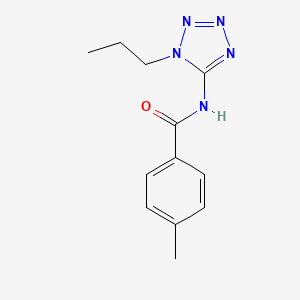
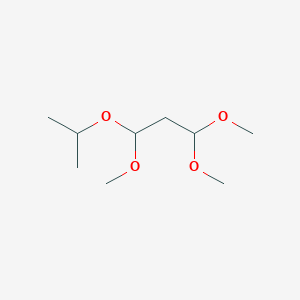

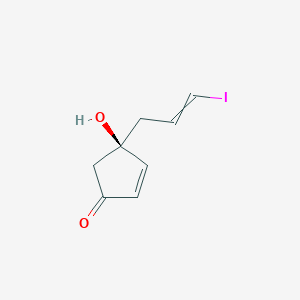
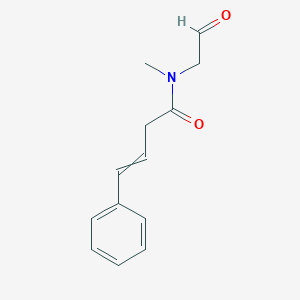
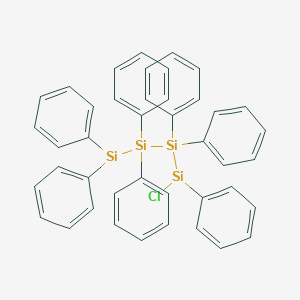
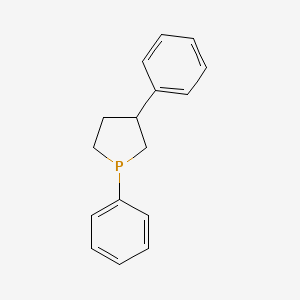
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
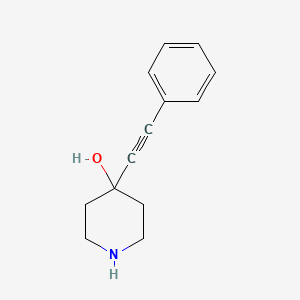
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
